N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride
Description
N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 3,3-diphenylpropyl group and a carboxamide functional group, forming a hydrochloride salt. Its distinct molecular architecture makes it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(19-15-24-14-13-21-19)22-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18-19,21H,11-15H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJCAZUKWHNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The amine is further reacted with morpholine-3-carboxylic acid under appropriate conditions to form the desired carboxamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs. The process is designed to minimize environmental impact and ensure the safety of operators.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the diphenylpropyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or diphenylpropyl derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-aminopropyl)morpholine: Shares the morpholine ring but differs in the substituent group.
N-(3,3-diphenylpropyl)amine: Lacks the morpholine ring and carboxamide group.
Morpholine-3-carboxamide: Contains the morpholine ring and carboxamide group but lacks the diphenylpropyl substituent
Uniqueness: N-(3,3-diphenylpropyl)morpholine-3-carboxamide;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its distinct molecular architecture allows for diverse applications and makes it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
